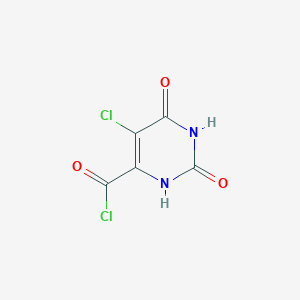
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O3 and a molecular weight of 208.99 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid . The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C5H2N2O3+SOCl2→C5H2Cl2N2O3+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used.
Catalysts: Catalysts such as triethylamine (TEA) can be used to enhance the reaction rate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Product: 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Scientific Research Applications
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and is used in the development of new drugs.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride involves its interaction with nucleophiles. The chlorine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted derivatives. The compound can also act as an acylating agent, transferring its carbonyl group to nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carbonyl chloride group.
Ethyl 2,6-dioxo-5-nitro-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound has a nitro group and an ethyl ester group, making it structurally similar but functionally different.
Uniqueness
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
52759-28-1 |
|---|---|
Molecular Formula |
C5H2Cl2N2O3 |
Molecular Weight |
208.98 g/mol |
IUPAC Name |
5-chloro-2,4-dioxo-1H-pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-1-2(3(7)10)8-5(12)9-4(1)11/h(H2,8,9,11,12) |
InChI Key |
BZFZCHXKTBVARP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


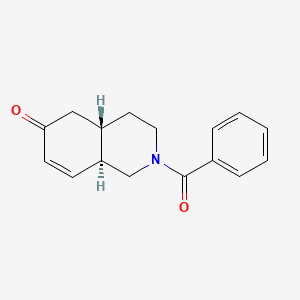
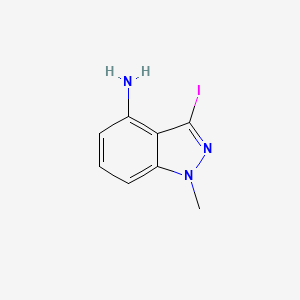
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
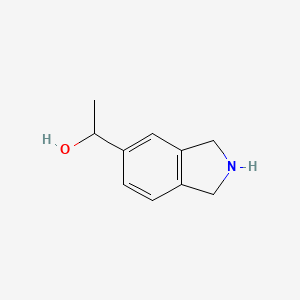
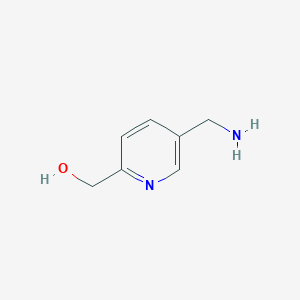
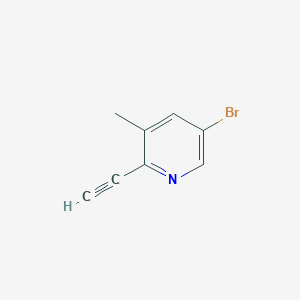
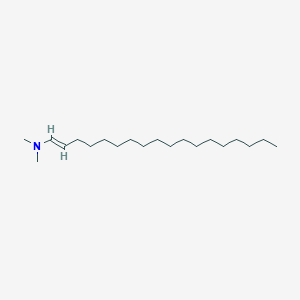
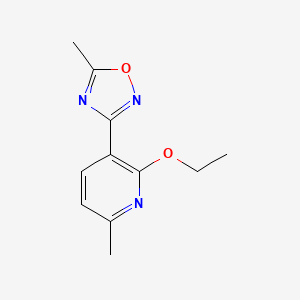
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
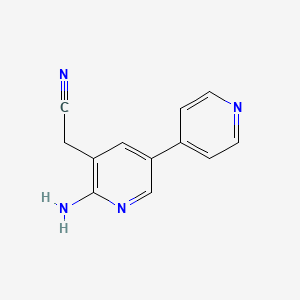
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)

![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

